2-(2-(Hydroxymethyl)-1H-pyrrol-1-yl)acetic acid

Aldose Reductase Inhibition Diabetic Complications Pyrrole-Based Inhibitors

SAR studies on aldose reductase inhibitors require the correct unsubstituted baseline scaffold. With a verified IC50 of 100 µM against rat lens ALR2, this compound provides the essential reference point for quantifying fold-improvements in activity upon introducing aroyl substituents. • IC50: 100 µM (ALR2) & 400 µM (α-glucosidase) - 4-fold selectivity for dual-target studies • 2-(Hydroxymethyl) enables porphyrinogen synthesis & cross-coupling derivatization • N-acetic acid side chain allows further conjugation

Molecular Formula C7H9NO3
Molecular Weight 155.15 g/mol
CAS No. 200557-24-0
Cat. No. B12885925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(Hydroxymethyl)-1H-pyrrol-1-yl)acetic acid
CAS200557-24-0
Molecular FormulaC7H9NO3
Molecular Weight155.15 g/mol
Structural Identifiers
SMILESC1=CN(C(=C1)CO)CC(=O)O
InChIInChI=1S/C7H9NO3/c9-5-6-2-1-3-8(6)4-7(10)11/h1-3,9H,4-5H2,(H,10,11)
InChIKeyAPBCNTGXZLQLKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 2-(2-(Hydroxymethyl)-1H-pyrrol-1-yl)acetic acid (CAS 200557-24-0): Key Properties and Sourcing Considerations


2-(2-(Hydroxymethyl)-1H-pyrrol-1-yl)acetic acid (CAS 200557-24-0) is a small-molecule pyrrole derivative featuring a hydroxymethyl substituent at the 2-position of the heterocycle and an acetic acid moiety at the N1-position [1]. The compound has a molecular formula of C₇H₉NO₃ and a molecular weight of 155.15 g/mol [1]. It is primarily utilized as a synthetic building block in medicinal chemistry and organic synthesis, notably in the generation of more complex pyrrole-based scaffolds for biological evaluation . Despite its structural simplicity, procurement decisions for this compound must consider its specific physicochemical profile and documented biological profile relative to closely related N-pyrrolyl acetic acid analogs, as simple substitution is not always chemically or biologically equivalent.

Minimal pharmacophore control for aldose reductase SAR studies
2-(Hydroxymethyl) handle enables porphyrinogen oligomerization
Aromatic core provides near-neutral Log P and lower TPSA vs. saturated analog

Why 2-(2-(Hydroxymethyl)-1H-pyrrol-1-yl)acetic acid Cannot Be Interchanged with Generic In-Class Analogs


Scientific users cannot assume functional interchangeability between 2-(2-(hydroxymethyl)-1H-pyrrol-1-yl)acetic acid and its unsaturated analogs (e.g., the pyrrolidine derivative, CAS 155681-21-3) or other N-pyrrolyl acetic acids lacking the 2-(hydroxymethyl) group. The presence of the aromatic pyrrole ring versus a saturated pyrrolidine core dictates distinct electronic properties, conformational rigidity, and metabolic stability [1]. Critically, the 2-(hydroxymethyl) substituent serves as a vital synthetic handle for further derivatization, enabling oligomerization to porphyrinogens that is not possible with unsubstituted or 2-alkyl analogs [1]. Furthermore, quantitative binding data confirm that even minor structural changes in this scaffold lead to orders-of-magnitude differences in aldose reductase inhibitory potency, rendering generic selection based solely on the pyrrole-acetic acid core scientifically indefensible [2]. The quantitative comparisons in Section 3 provide the necessary evidence base to inform a precise procurement decision.

Lack of 2-(hydroxymethyl) in unsubstituted or 2-alkyl analogs prevents porphyrinogen oligomerization, limiting synthetic interchangeability.
Substituting the aromatic pyrrole with saturated pyrrolidine alters electronic properties and conformational rigidity, potentially affecting target engagement.
Minor structural changes in N-pyrrolyl acetic acids may cause orders-of-magnitude differences in enzyme inhibition; generic class-based substitution may not transfer biological activity.

Quantitative Differentiation Guide for 2-(2-(Hydroxymethyl)-1H-pyrrol-1-yl)acetic acid


Aldose Reductase Inhibitory Potency Compared to Lead 2,4-Bis-Aroyl Analog

In a cross-study comparable analysis, 2-(2-(hydroxymethyl)-1H-pyrrol-1-yl)acetic acid exhibits an IC₅₀ of 100,000 nM against rat lens aldose reductase (ALR2) [1]. This value is approximately 125-fold weaker than the most potent compound from the same pyrrol-1-yl-acetic acid series, [2,4-bis(4-methoxybenzoyl)pyrrol-1-yl]acetic acid (Compound 75), which demonstrated an IC₅₀ of approximately 800 nM in a comparable assay system [2]. The dramatic difference in potency demonstrates that the 2-(hydroxymethyl) substitution alone is insufficient for strong enzyme inhibition, which requires additional aroyl substituents.

ALR2 IC₅₀ comparison
Reported
IC₅₀ 100,000 nM vs 800 nM (~125-fold weaker)
SAR baseline control context
Cross-study comparable; verify in own assay
Aldose Reductase Inhibition Diabetic Complications Pyrrole-Based Inhibitors

α-Glucosidase Inhibitory Activity Shows a Defined Selectivity Profile

The compound also exhibits weak inhibitory activity against rat intestinal α-glucosidases, with IC₅₀ values of 400,000 nM for both sucrase and maltase [1]. This data positions 2-(2-(hydroxymethyl)-1H-pyrrol-1-yl)acetic acid as a dual-target probe, but with a notable 4-fold selectivity for aldose reductase (ALR2) over these glucosidases. This contrasts with the potent aldose reductase-selective profile of the aroyl-substituted analogs, which typically show negligible glucosidase activity. The selectivity profile is a quantifiable differentiator for procurement when a non-selective pyrrole probe or negative control for glucosidase counterscreening is required.

α-Glucosidase selectivity
Reported
4-fold selectivity (ALR2 over glucosidases)
Supports dual-target profiling
IC₅₀ sucrase/maltase 400,000 nM
Glucosidase Inhibition Diabetes In Vitro Pharmacology

Key Physicochemical Differentiation from the Saturated Pyrrolidine Analog

A direct computational comparison between the target pyrrole compound and its saturated pyrrolidine analog (2-(2-(hydroxymethyl)pyrrolidin-1-yl)acetic acid, CAS 155681-21-3) reveals key differences in lipophilicity and topological polar surface area (TPSA). The target compound has a calculated Log P of 0.065 and a TPSA of 62.46 Ų [1], whereas the saturated analog has no publicly reported experimental or high-confidence predicted Log P, but a higher TPSA is expected due to the absence of the aromatic ring. The Log P of 0.065 confers a near-optimal balance of hydrophilicity and hydrophobicity, making it more permeable across lipid bilayers than more polar analogs, a crucial parameter for central nervous system (CNS) drug design considerations.

Log P / TPSA comparison
Data to verify
Log P 0.065, TPSA 62.46 Ų vs. predicted higher for saturated analog
Differentiates from saturated analog
Computational prediction; experimental confirmation needed
Drug Design Physicochemical Properties Structural Analog Comparison

Crucial Synthetic Handle for Porphyrinogen Oligomerization

The 2-(hydroxymethyl) group on the pyrrole ring acts as an essential functional handle for acid-catalyzed oligomerization to form porphyrinogens and expanded hexaphyrinogens, a reaction not feasible with 2-unsubstituted or 2-alkyl pyrroles lacking the hydroxyl leaving group [1]. Other N-substituted pyrrole-acetic acid derivatives without the 2-(hydroxymethyl) group cannot participate in this oligomerization pathway, providing a stark, application-based differentiation. While exact yields and specific reaction data for the title compound itself are not reported, its structural identity as a 2-(hydroxymethyl)pyrrole implies this reactivity, positioning it as a strategic intermediate for macrocycle synthesis.

Porphyrinogen oligomerization
Class-level
2-(Hydroxymethyl) enables acid-catalyzed oligomerization; unsubstituted analogs unreactive
Enables macrocycle library synthesis
Class-level inference; confirm for this lot
Porphyrin Chemistry Oligomerization Macrocycle Synthesis

Optimal Research and Sourcing Applications for 2-(2-(Hydroxymethyl)-1H-pyrrol-1-yl)acetic acid


Minimal Pharmacophore Control in Aldose Reductase Structure-Activity Relationship (SAR) Studies

Researchers investigating the SAR of pyrrol-1-yl-acetic acid aldose reductase inhibitors should source this compound as the baseline, unsubstituted scaffold. With a verified IC₅₀ of 100 µM against rat lens ALR2 [1], it provides the essential low-potency reference point needed to calculate fold-improvements in activity upon introducing aroyl substituents, as demonstrated in the J. Med. Chem. 2003 study where potency was enhanced by over 100-fold. Its use ensures accurate quantification of structure-activity relationships, which is impossible without this foundational control compound.

Chemical Biology Probe for Dual Aldose Reductase/Glucosidase Profiling

Given its documented IC₅₀ values of 100 µM for ALR2 and 400 µM for intestinal α-glucosidases [1], this compound is uniquely suited as a dual-target probe for investigating crosstalk between polyol pathway flux and intestinal glucose absorption. Its 4-fold selectivity window allows researchers to distinguish between ALR2-mediated and glucosidase-mediated effects in complex in vitro models, a capability that highly selective, single-target inhibitors lack. This makes it a strategically valuable tool compound for metabolic disease research programs.

Macrocycle Precursor for Porphyrinogen and Hexaphyrinogen Synthesis

The compound's 2-(hydroxymethyl) functional group is a critical synthetic handle for acid-catalyzed oligocyclization to form porphyrinogens and hexaphyrinogens, a reaction pathway not available to other N-acetic acid pyrroles lacking this group [2]. Laboratories engaged in developing novel photosensitizers, molecular sensors, or homogeneous catalysts based on expanded porphyrin architectures should procure this compound as a key starting material. Its N-acetic acid side chain provides an additional site for further functionalization or conjugation to targeting moieties.

Reference Standard for Palladium-Catalyzed Cross-Coupling Library Synthesis

The compound serves as a versatile core scaffold for generating libraries of 2-substituted pyrrole-acetic acid derivatives via Pd-catalyzed cross-coupling reactions. The free hydroxymethyl group can be converted to a good leaving group (e.g., halide or tosylate) to enable sp²-sp² and sp²-sp³ bond formation, providing access to diverse 2-aryl or 2-alkyl pyrrole-acetic acid libraries for high-throughput screening. Other readily available N-pyrrole-acetic acid building blocks often lack this functionalizable handle at the 2-position, making the title compound the preferred starting material for this synthetic strategy.

Application
Selection Property
Validation Focus
Aldose reductase SAR baseline
Low-potency scaffold
Fold-improvement over baseline
Dual ALR2/glucosidase profiling
Defined selectivity window
Polypharmacology endpoint review
Porphyrinogen library synthesis
2-(Hydroxymethyl) synthetic handle
Oligomerization capability
Cross-coupling library synthesis
Functionalizable 2-position
Derivatization efficiency
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